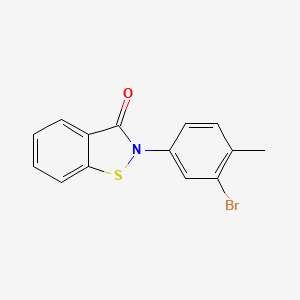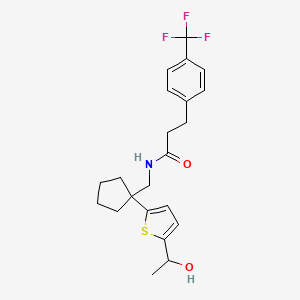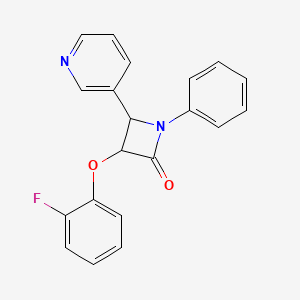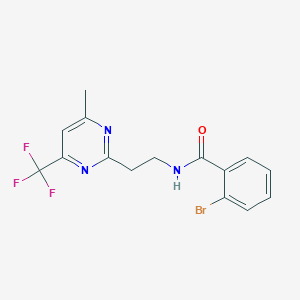
5-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H16N4O3 and its molecular weight is 336.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics and Material Science
Compounds incorporating 1,2,4-oxadiazole units have been highlighted for their potential in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs). For instance, Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives showcasing high electron mobilities and utilized them as electron transporters and hole/exciton blockers in OLEDs, achieving high efficiency and low roll-off across basic color devices due to excellent confinement of triplet excitons (Shih et al., 2015). Additionally, Wang et al. (2001) developed a bis(1,3,4-oxadiazole) system for use in LEDs, demonstrating that such materials can significantly enhance device efficiency by acting as effective electron-injection/hole-blocking layers (Wang et al., 2001).
Antimicrobial and Antitumor Applications
Oxadiazole derivatives have been explored for their antimicrobial properties. Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, displaying good to moderate antimicrobial activity, suggesting the potential of such compounds in combating infectious diseases (Bayrak et al., 2009). Krolenko et al. (2016) found that new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives exhibited strong antimicrobial activity, highlighting the significance of incorporating oxadiazole and triazole units for enhanced biological effects (Krolenko et al., 2016).
In the realm of cancer research, Zhang et al. (2005) identified a novel apoptosis inducer from a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, indicating the compound's efficacy against breast and colorectal cancer cell lines. This discovery showcases the potential of oxadiazole derivatives as anticancer agents (Zhang et al., 2005).
Properties
IUPAC Name |
5-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-16-7-6-13(8-19-16)18(24)22-9-14(12-4-2-1-3-5-12)15(10-22)17-20-11-25-21-17/h1-8,11,14-15H,9-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSAELPMEMQKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CNC(=O)C=C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2832065.png)

![6-ethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2832071.png)
![2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2832073.png)
![4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde](/img/structure/B2832074.png)

![3-(4-Chlorobenzenesulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2832078.png)


![2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2832081.png)
![N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B2832082.png)

![N-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2832084.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2832085.png)
